molecular formula C14H20N2O2 B1598951 Methyl 3-amino-4-(cyclohexylamino)benzoate CAS No. 503859-27-6

Methyl 3-amino-4-(cyclohexylamino)benzoate

Cat. No.: B1598951
CAS No.: 503859-27-6
M. Wt: 248.32 g/mol
InChI Key: QZHHJKXBIHAXTB-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(cyclohexylamino)benzoate (CAS 503859-27-6) is a defined chemical intermediate of significant value in medicinal chemistry and cell death research. It serves as a critical precursor in the synthesis of novel Ferrostatin-1 (Fer-1) analogs, which are potent inhibitors of ferroptosis . Ferroptosis is an iron-dependent, non-apoptotic form of regulated cell death characterized by lipid peroxidation, which is implicated in the pathology of various conditions, including cardiovascular and neurodegenerative diseases . The compound features a benzoate ester core structure substituted with both amino and cyclohexylamino functional groups, which are essential for its reactivity and subsequent bioactivity in downstream applications . Researchers utilize this compound to develop and fabricate new ferroptosis inhibitors, such as recently reported benzohydrazide derivatives, which have demonstrated superior protective effects against erastin-induced and high glucose-induced ferroptosis in vascular endothelial cells compared to the original Fer-1 . This makes this compound an indispensable tool for scientists exploring therapeutic strategies for ferroptosis-associated diseases. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 3-amino-4-(cyclohexylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-18-14(17)10-7-8-13(12(15)9-10)16-11-5-3-2-4-6-11/h7-9,11,16H,2-6,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHHJKXBIHAXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NC2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399135
Record name Methyl 3-amino-4-(cyclohexylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503859-27-6
Record name Methyl 3-amino-4-(cyclohexylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Atom Economy and Waste Prevention:

The reductive amination pathway (Approach A) is inherently more atom-economical than a route involving nucleophilic substitution with a cyclohexyl halide, which would generate stoichiometric amounts of salt waste. masterorganicchemistry.com The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a particularly green variation of N-alkylation. informahealthcare.comnih.gov In this approach, a catalyst temporarily "borrows" hydrogen from an alcohol (like cyclohexanol) to form a ketone (cyclohexanone) in situ. This ketone then reacts with the amine, and the borrowed hydrogen is returned in the reduction step, with water being the only byproduct. nih.gov This method avoids the need for external reducing agents and improves atom economy.

Use of Catalysis:

Catalytic methods are superior to stoichiometric ones. informahealthcare.comnih.gov The borrowing hydrogen strategy relies on transition metal catalysts (e.g., based on Ruthenium, Iridium, or Iron) to facilitate the N-alkylation of amines with alcohols. informahealthcare.comnih.gov These catalysts are used in small amounts and can be recycled, minimizing waste. informahealthcare.comnih.gov

Safer Solvents and Reaction Conditions:

The choice of solvent has a significant impact on the environmental footprint of a synthesis. Traditional solvents for reductive amination often include chlorinated hydrocarbons, which are toxic and environmentally harmful. Greener alternatives such as ethanol (B145695), 2-propanol, or even water can be employed. researchgate.net Microwave-assisted synthesis in water has been shown to be an efficient and green method for the N-alkylation of aromatic amines. researchgate.net Furthermore, performing reactions under solvent-free conditions, where possible, represents an ideal green chemistry scenario.

Renewable Feedstocks:

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For this compound, specific published data from these methods are not found.

Density Functional Theory (DFT) Studies of Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Currently, there are no specific DFT studies detailing the HOMO-LUMO energies or the corresponding energy gap for this compound in the scientific literature.

Electrostatic Potential Surface (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other chemical species. MEP maps use a color spectrum to indicate electron-rich regions (typically red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (typically blue), which are prone to nucleophilic attack.

There are no published studies that provide an MEP analysis or a detailed breakdown of the charge distribution for this compound.

Analysis of Chemical Reactivity Descriptors (e.g., Fukui Functions)

Chemical reactivity descriptors, derived from DFT, provide quantitative insights into a molecule's reactivity. Fukui functions, for example, identify which atoms in a molecule are most likely to accept or donate electrons, thus indicating the sites for nucleophilic and electrophilic attack.

A formal analysis of the Fukui functions or other global and local reactivity descriptors for this compound has not been reported.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, offering insights into conformational flexibility and stability.

Exploration of Conformational Space and Stability in Various Environments

The cyclohexyl and amino groups of this compound suggest a degree of conformational flexibility. MD simulations would be instrumental in exploring the different possible conformations (conformers) of the molecule and determining their relative stabilities in different environments, such as in a vacuum or in the presence of a solvent.

However, there are no available MD simulation studies that have explored the conformational landscape of this specific compound.

Solvent Effects on Molecular Conformation and Reactivity

The solvent environment can significantly influence the conformation and reactivity of a molecule. Studies on solvent effects typically use computational models to simulate how the molecule behaves in various solvents, which can alter its electronic structure and preferred three-dimensional shape.

There is no research available that specifically investigates the impact of different solvents on the molecular conformation and reactivity of this compound.

Theoretical Studies of Adsorption Mechanisms on Surfaces (e.g., Metal Nanoparticles)

The primary interaction points are expected to be the amino groups (-NH2 and -NH-) and the ester group (-COOCH3). The lone pair of electrons on the nitrogen atoms of the amino groups can form coordinate bonds with the metal surface. The aromatic ring itself can interact with the metal surface through π-stacking. The orientation of the molecule upon adsorption would depend on the interplay of these interactions and steric hindrance from the bulky cyclohexyl group.

Computational models, such as Density Functional Theory (DFT), could be employed to simulate the adsorption process. By calculating the binding energies for different orientations of the molecule on a model nanoparticle surface, the most stable adsorption configuration can be determined. These studies could also elucidate the nature of the molecule-surface bond and any resulting charge transfer, which is crucial for applications in areas like surface-enhanced Raman spectroscopy (SERS) and catalysis.

Prediction and Interpretation of Spectroscopic Signatures for Mechanistic Insight

Theoretical vibrational frequency analysis is a powerful tool for interpreting experimental Infrared (IR) and Raman spectra. For this compound, computational methods can predict the frequencies and intensities of its vibrational modes. researchgate.netnih.govnih.gov This information is invaluable for assigning specific peaks in an experimental spectrum to the corresponding molecular motions.

Key vibrational modes for this molecule would include:

N-H stretching vibrations from the primary and secondary amino groups, typically appearing in the 3300-3500 cm⁻¹ region.

C=O stretching vibration of the ester group, expected around 1700-1730 cm⁻¹.

C-N stretching vibrations , which are coupled with other modes.

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range.

Cyclohexyl C-H stretching and bending vibrations .

By comparing the theoretically predicted spectrum with an experimental one, a detailed understanding of the molecular structure and bonding can be achieved. Discrepancies between the two can point to intermolecular interactions, such as hydrogen bonding, in the solid state or in solution.

Table 1: Predicted Major Vibrational Frequencies for this compound (Conceptual)

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Amino (-NH2, -NH)N-H Stretch3300 - 3500
Ester (-COOCH3)C=O Stretch1700 - 1730
Aromatic RingC=C Stretch1450 - 1600
CyclohexylC-H Stretch2850 - 2960

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.govchemicalbook.com These predictions are instrumental in the complete assignment of NMR spectra, which is fundamental for structural verification.

The predicted chemical shifts would be influenced by the electronic environment of each nucleus. For instance:

The aromatic protons would show distinct chemical shifts due to the electron-donating effects of the amino groups and the electron-withdrawing effect of the ester group.

The protons of the cyclohexyl group would have characteristic shifts in the aliphatic region.

The methyl protons of the ester group would likely appear as a singlet.

The protons on the nitrogen atoms may exhibit broad signals and their chemical shifts would be sensitive to solvent and concentration.

Comparing the predicted chemical shifts with experimental data allows for a confident assignment of the molecular structure. rsc.orgwisc.edu

Table 2: Conceptual Predicted ¹H NMR Chemical Shifts for Key Protons in this compound

Proton EnvironmentPredicted Chemical Shift Range (ppm)
Aromatic Protons6.5 - 8.0
Cyclohexyl Protons1.0 - 2.0
Methyl Protons (-OCH3)3.5 - 4.0
Amino Protons (-NH2, -NH)Variable, potentially broad

Time-dependent density functional theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov For this compound, TD-DFT calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions.

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the substituted benzene (B151609) ring. The amino and ester groups will act as auxochromes and chromophores, respectively, influencing the position and intensity of the absorption bands.

Furthermore, these calculations can provide insight into intramolecular charge transfer (ICT) phenomena. nih.gov Upon photoexcitation, there could be a transfer of electron density from the electron-donating amino groups to the electron-withdrawing ester group. Understanding these ICT processes is important for applications in materials science, such as in the design of nonlinear optical materials or fluorescent probes.

In Silico Interaction Studies and Molecular Recognition Principles

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov While not specific to clinical targets, conceptual molecular docking studies can be performed to understand the potential binding modes of this compound with various protein active sites. nih.gov

The first step in such a study is the prediction of potential binding sites on a target protein. These are typically pockets or grooves on the protein surface with specific geometric and chemical properties. Once a binding site is identified, molecular docking simulations can be run to place the this compound molecule within this site in various conformations and orientations.

The results of these simulations are scored based on the calculated binding affinity, providing a prediction of the most stable binding pose. These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the molecular recognition process. This conceptual understanding of how the molecule might interact with biological macromolecules is foundational for further research in medicinal chemistry and drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Biological Properties or Theoretical Predictions

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to predict the activity of a chemical compound based on its molecular structure. ecetoc.org While no specific QSAR models have been developed for the non-biological properties of this compound, the principles of QSAR can be applied to predict its chemical reactivity and environmental fate.

The initial step in any QSAR study is the calculation of molecular descriptors. These are numerical values that encode information about the chemical structure of a molecule. For this compound, a wide array of descriptors could be theoretically derived using computational software. These descriptors fall into several categories:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition (e.g., molecular weight, atom counts).

Topological Descriptors: These describe the connectivity of atoms within the molecule.

Geometrical Descriptors: These are derived from the 3D coordinates of the molecule and describe its size and shape.

Quantum-Chemical Descriptors: These are obtained from quantum mechanical calculations and describe the electronic properties of the molecule (e.g., HOMO/LUMO energies, dipole moment).

While specific experimental or calculated values for this compound are scarce, data for the closely related ethyl ester, Ferrostatin-1, are available from databases like PubChem and provide an indication of the expected values. acs.org

Table of Theoretical Molecular Descriptors for the Analogous Compound Ferrostatin-1 (Ethyl 3-amino-4-(cyclohexylamino)benzoate)

Descriptor Type Descriptor Name Value Significance
ConstitutionalMolecular Weight262.35 g/mol Basic physical property
ConstitutionalHeavy Atom Count19Indicator of molecular size
TopologicalRotatable Bond Count5Relates to molecular flexibility
ElectronicHydrogen Bond Donor Count2Potential for hydrogen bonding
ElectronicHydrogen Bond Acceptor Count3Potential for hydrogen bonding
LipophilicityXLogP33.2Prediction of hydrophobicity
ElectronicTopological Polar Surface Area52.3 ŲRelates to transport properties

Data sourced from PubChem for the analogous compound Ferrostatin-1. acs.org

Once a set of molecular descriptors is established, these can be correlated with experimental data for chemical reactivity or environmental fate parameters to build a QSAR model. For a compound like this compound, such parameters could include:

Chemical Reactivity: The aminolysis of methyl benzoate (B1203000) has been studied computationally, providing insights into the reactivity of the ester group. researchgate.netnih.gov The presence of the amino groups on the benzene ring would be expected to influence the electronic properties and thus the reactivity of the ester. Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often correlated with chemical reactivity. acs.org

Environmental Fate: The environmental fate of a chemical is its transport and transformation in the environment. QSAR models are frequently used to predict parameters such as biodegradability, soil sorption, and bioaccumulation. ecetoc.org For aromatic amines, QSAR models have been developed to predict properties like mutagenicity, which can be an important environmental and health consideration. tandfonline.comtandfonline.com The lipophilicity descriptor, XLogP3, is often a key parameter in predicting the environmental distribution of a chemical.

The development of a robust QSAR model requires a large and diverse dataset of compounds with known activities. As there is no such publicly available dataset for the specific non-biological properties of this compound and its close analogs, any QSAR model would be purely theoretical at this stage.

Systematic Derivatization Strategies for Targeted Structural Modification

The molecular architecture of this compound offers several key sites for chemical modification. A systematic approach to derivatization allows for a comprehensive exploration of the chemical space around the core structure, enabling the identification of key structural features that govern biological activity.

Modifications at the Amino Moieties (3-amino and 4-cyclohexylamino groups)

The two amino groups present in the molecule are primary and secondary amines, respectively, and represent versatile handles for a variety of chemical transformations.

The 3-amino group , being a primary aromatic amine, can undergo a range of reactions to introduce diverse functionalities. These modifications can probe the importance of this group's hydrogen bonding capacity, basicity, and steric bulk for biological interactions. Potential derivatization strategies include:

Acylation: Reaction with various acyl chlorides or anhydrides can introduce alkyl or aryl amide functionalities. This would alter the electronic nature of the amino group, making it less basic and introducing potentially new interaction points.

Alkylation: Introduction of one or two alkyl groups can modulate the basicity and lipophilicity of this position.

Sulfonylation: Formation of sulfonamides can introduce a tetrahedral geometry and strong hydrogen bond accepting groups.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates can lead to the formation of ureas and thioureas, which are known to participate in various biological interactions.

The 4-cyclohexylamino group offers opportunities to explore the impact of the bulky and lipophilic cyclohexyl ring. Modifications at this site can help to understand the steric and hydrophobic requirements of the binding pocket. Strategies include:

N-Alkylation/N-Arylation: Introducing substituents on the nitrogen atom can further probe the steric tolerance at this position.

Modification of the Cyclohexyl Ring: Introducing substituents (e.g., hydroxyl, alkyl, or polar groups) on the cyclohexyl ring itself can fine-tune the lipophilicity and introduce new hydrogen bonding opportunities. Replacing the cyclohexyl ring with other cyclic or acyclic aliphatic groups can also provide insights into the optimal hydrophobic moiety.

A conceptual data table illustrating potential modifications at the amino moieties is presented below:

Modification SiteReagent/Reaction TypeResulting Functional GroupPotential Impact on Properties
3-Amino Group Acetyl ChlorideAcetamideDecreased basicity, increased H-bond accepting ability
Methyl IodideMethylaminoIncreased basicity and lipophilicity
Benzenesulfonyl ChlorideSulfonamideIntroduction of acidic proton and H-bond acceptor
Phenyl IsocyanatePhenyl UreaIncreased H-bond donor/acceptor capacity
4-Cyclohexylamino Group Methyl IodideN-Methyl-N-cyclohexylaminoIncreased steric bulk and lipophilicity
4-Hydroxycyclohexanecarboxylic acid (amide coupling)N-(4-hydroxycyclohexyl)aminoIncreased polarity, potential for new H-bond
Cyclopentylamine (transamination)CyclopentylaminoAltered hydrophobic shape and size

Substituent Effects on the Benzoate Ring and Ester Group

Substituent Effects on the Benzoate Ring:

The benzene ring can be substituted at the available positions (2, 5, and 6) to modulate the electronic properties and steric profile of the molecule. The nature of these substituents can significantly influence the reactivity and binding affinity of the compound.

Electron-Withdrawing Groups (EWGs): Introduction of groups like nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) can decrease the electron density of the ring, potentially affecting pKa and interactions with electron-rich pockets.

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH3) or alkyl chains can increase the electron density of the ring and enhance hydrophobic interactions.

Halogens: Introduction of fluorine, chlorine, or bromine can modulate lipophilicity and introduce halogen bonding potential.

Modifications of the Ester Group:

The methyl ester at position 1 is a key site for probing interactions within the binding pocket.

Ester Variation: Changing the alkyl portion of the ester (e.g., ethyl, propyl, benzyl) can explore the hydrophobic and steric limits of the corresponding binding region.

Ester to Amide Conversion: Conversion of the ester to a primary, secondary, or tertiary amide introduces hydrogen bonding capabilities and alters the electronic and conformational properties.

Ester to Carboxylic Acid Hydrolysis: Hydrolysis to the corresponding carboxylic acid would introduce a negative charge at physiological pH, which could be critical for ionic interactions with a receptor.

A conceptual data table summarizing these modifications is shown below:

Modification SiteProposed ChangePotential Impact on SAR
Benzoate Ring (Position 5) Introduction of -ClIncreased lipophilicity, potential halogen bonding
Introduction of -OCH3Increased electron density, potential H-bond acceptor
Introduction of -NO2Decreased electron density, potential for polar interactions
Ester Group Ethyl esterIncreased lipophilicity and steric bulk
N-methyl amideIntroduction of H-bond donor/acceptor
Carboxylic acidIntroduction of negative charge, potential ionic interactions

Computational Approaches to SAR Prediction and Lead Optimization Principles

Computational chemistry provides powerful tools to rationalize experimental SAR data and to guide the design of new, more potent, and selective compounds.

Influence of Steric and Electronic Factors on Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure and biological activity of a series of compounds. For derivatives of this compound, QSAR models can be developed to understand the influence of steric and electronic factors.

Steric Factors:

The size and shape of the molecule, particularly the cyclohexyl group and substituents on the aromatic ring, are expected to play a significant role in how the molecule fits into its binding site. Steric parameters like molecular volume, surface area, and specific substituent steric parameters (e.g., Taft's Es) can be correlated with biological activity. A bulky substituent at a certain position might be detrimental if the binding pocket is narrow, while a larger group might be favorable if it can form additional van der Waals interactions in a spacious pocket.

Electronic Factors:

The electronic properties of the molecule, governed by the substituents on the aromatic ring and the nature of the amino and ester groups, influence its ability to form electrostatic and hydrogen bond interactions. Electronic parameters such as Hammett constants (σ), dipole moment, and calculated atomic charges can be used in QSAR models. For example, a QSAR study might reveal that electron-withdrawing substituents on the benzene ring enhance activity, suggesting that a lower electron density on the ring is favorable for binding.

A conceptual table of physicochemical descriptors and their potential influence is provided below:

Physicochemical ParameterDescriptionPotential Influence on Activity
LogP (Lipophilicity) Partition coefficient between octanol (B41247) and waterAffects membrane permeability and hydrophobic interactions with the target.
Molecular Weight (MW) Overall size of the moleculeCan influence binding affinity and pharmacokinetic properties.
Hydrogen Bond Donors/Acceptors Number of H-bond donor and acceptor groupsCrucial for specific interactions with the biological target.
Polar Surface Area (PSA) Surface sum over all polar atomsInfluences membrane permeability and solubility.
Hammett Constant (σ) Electronic effect of a substituent on a benzene ringIndicates whether a substituent is electron-donating or -withdrawing, affecting binding.
Taft Steric Parameter (Es) Steric bulk of a substituentQuantifies the steric hindrance caused by a substituent, affecting ligand fit.

By systematically applying these derivatization strategies and computational analyses, a comprehensive understanding of the structure-activity relationships for the this compound scaffold can be developed, paving the way for the rational design of optimized analogs with desired biological profiles.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insight

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of Methyl 3-amino-4-(cyclohexylamino)benzoate in solution. It provides precise information on the chemical environment of each proton and carbon atom, allowing for the verification of the molecular structure and the study of its conformational dynamics.

While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, two-dimensional (2D) NMR experiments are essential for confirming the complex connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the benzene (B151609) ring and within the cyclohexyl ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This technique allows for the definitive assignment of each proton signal to its attached carbon atom, such as the methine proton of the cyclohexyl ring to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two to three bonds. This would establish key connectivities, for instance, between the methyl protons of the ester group and the carbonyl carbon, and between the N-H proton of the cyclohexylamino group and the aromatic carbon at position 4.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, providing vital information about the molecule's three-dimensional structure and preferred conformation. A key expected correlation would be between the cyclohexylamino N-H proton and the aromatic proton at position 5, as well as between the cyclohexyl methine proton and the aromatic protons at positions 3 and 5, depending on the rotational conformation around the C-N bond.

The following table outlines the predicted NMR chemical shifts for this compound, based on data from structurally similar compounds.

Position/GroupPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
-COOCH₃~3.8~52H(CH₃) → C=O
C=O-~167-
Aromatic H-2~7.4~120H-2 → C-4, C-6, C=O
Aromatic H-5~6.7~115H-5 → C-1, C-3, C-4
Aromatic H-6~7.1~125H-6 → C-2, C-4, C=O
-NH₂~4.0 (broad)-H(NH₂) → C-2, C-3, C-4
-NH-Cyclohexyl~4.5 (broad)-H(NH) → C-3, C-4, C-5, C(Cyclohexyl-1)
Cyclohexyl H-1' (CH)~3.5~50H-1' → C-4, C-2', C-6'
Cyclohexyl H-2',6' (CH₂)~1.2-2.0~33-
Cyclohexyl H-3',5' (CH₂)~1.2-2.0~25-
Cyclohexyl H-4' (CH₂)~1.2-2.0~26-

The structure of this compound features several bonds with the potential for restricted rotation, notably the C(4)-N bond connecting the cyclohexylamino group to the aromatic ring. This restricted rotation, or atropisomerism, can arise from steric hindrance and electronic effects, leading to the existence of distinct conformers that are observable on the NMR timescale. nih.govmontana.edu

Variable Temperature (VT) NMR is the primary technique used to study such dynamic processes. researchgate.net By recording NMR spectra at different temperatures, one can observe changes in the signals corresponding to the interconverting conformers. nih.gov

At low temperatures: If the rotation is slow on the NMR timescale, separate signals for each conformer may be observed.

At the coalescence temperature (Tc): As the temperature increases, the rate of rotation increases, causing the distinct signals to broaden and merge into a single, broad peak.

At high temperatures: The rotation becomes so rapid that the NMR experiment detects only a time-averaged signal, which appears as a sharp, single peak.

The energy barrier (ΔG‡) for the rotation can be calculated from the coalescence temperature and the frequency difference between the signals at low temperature. nih.gov For this compound, VT-NMR could be used to quantify the energy barrier for rotation around the C(aryl)-N(cyclohexyl) bond, providing insight into the molecule's flexibility and conformational stability.

TemperatureExpected Observation (e.g., for Aromatic Protons near Cyclohexyl Group)Interpretation
Low Temperature (e.g., -40 °C)Two distinct sets of signals for some protons.Slow rotation; distinct conformers are observed.
Coalescence Temperature (Tc)Signals broaden and merge into one broad peak.Rate of rotation is on the NMR timescale.
High Temperature (e.g., 100 °C)One sharp, averaged signal.Fast rotation; conformers are interconverting rapidly.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Interaction Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds present and their immediate environment, making them ideal for analyzing functional groups and intermolecular interactions like hydrogen bonding.

The molecular structure of this compound contains both hydrogen bond donors (the primary amine -NH₂ and the secondary amine -NH-) and acceptors (the carbonyl oxygen of the ester). This arrangement allows for the formation of intramolecular hydrogen bonds, most notably between the hydrogen of the 4-cyclohexylamino group and the lone pair of the 3-amino group, or between a hydrogen of the 3-amino group and the nitrogen of the 4-cyclohexylamino group.

The presence and strength of hydrogen bonding can be observed in the FT-IR spectrum. nih.gov Typically, N-H stretching vibrations for free amines appear in the 3300-3500 cm⁻¹ region as sharp peaks. When involved in hydrogen bonding, these peaks shift to lower frequencies (a redshift) and become broader and more intense. researchgate.net Similarly, the C=O stretching frequency of the ester group, usually around 1730-1715 cm⁻¹, may also shift depending on its involvement in any hydrogen bonding. Analysis of these shifts provides direct evidence for the presence and relative strength of these non-covalent interactions. nist.gov

Functional GroupExpected Vibrational Frequency (cm⁻¹)Expected Effect of Hydrogen Bonding
N-H Stretch (primary amine)3400-3500 (asymmetric), 3300-3400 (symmetric)Broadening and shift to lower frequency.
N-H Stretch (secondary amine)3300-3350Broadening and shift to lower frequency.
C-H Stretch (aromatic)3000-3100Minimal effect.
C-H Stretch (aliphatic)2850-2960Minimal effect.
C=O Stretch (ester)1715-1730Slight shift to lower frequency if involved.
N-H Bend (amine)1580-1650Shift in position and change in intensity.
C-N Stretch1250-1350Shift in position.

Tautomerism involves the migration of a proton, resulting in constitutional isomers that are in equilibrium. For this compound, there is a theoretical possibility of amino-imino tautomerism involving the 4-(cyclohexylamino) group, where a proton from the nitrogen migrates to the aromatic ring or the adjacent nitrogen.

While the amino tautomer is expected to be overwhelmingly more stable, vibrational spectroscopy could potentially be used to detect the presence of a minor imino tautomer. An imino tautomer would exhibit a characteristic C=N stretching vibration, typically in the 1640–1690 cm⁻¹ region, which would be distinct from the other vibrations in the molecule. The absence of such a peak in FT-IR and Raman spectra would suggest that the amino form is the exclusive or dominant species under the conditions of analysis. researchgate.net

Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Isomeric Distinction

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a selected parent ion and analyzing the resulting daughter ions. For this compound (molar mass: 262.35 g/mol ), electrospray ionization (ESI) would likely produce a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 263.17.

Collision-induced dissociation (CID) of this parent ion would induce fragmentation at the molecule's weakest bonds. The resulting fragmentation pattern is a unique fingerprint that helps to confirm the molecular structure and can be used to distinguish it from its isomers.

A plausible fragmentation pathway for [M+H]⁺ of this compound would involve:

Loss of the cyclohexyl group: Cleavage of the C(aryl)-N bond or fragmentation within the cyclohexyl ring itself.

Loss of the methoxy (B1213986) group (-OCH₃) from the ester, resulting in an acylium ion.

Loss of the entire methoxycarbonyl group (-COOCH₃).

Cleavage of the cyclohexyl ring, leading to the loss of smaller neutral fragments like ethene or propene.

Analyzing these fragmentation pathways provides definitive confirmation of the connectivity of the different functional groups within the molecule. researchgate.netnih.gov

Predicted Fragment Ion (m/z)Plausible Neutral LossFragment Structure
263.17-[M+H]⁺ (Parent Ion)
232.13-OCH₃ (Methanol, CH₄O)[M+H - CH₃OH]⁺
204.12-COOCH₃[M+H - C₂H₃O₂]⁺
180.11-C₆H₁₁ (Cyclohexyl radical)[M+H - C₆H₁₁]⁺
162.09-C₆H₁₀ and -NH₃[M+H - C₆H₁₀ - NH₃]⁺

X-ray Crystallography for Solid-State Conformational Analysis and Intermolecular Interactions

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides invaluable insights into the molecule's conformation, bond lengths, bond angles, and the non-covalent interactions that govern the crystal packing, such as hydrogen bonding and van der Waals forces.

For a compound like this compound, a single-crystal X-ray diffraction study would reveal critical structural features. The analysis would likely show the planarity of the benzene ring and the orientation of the methyl ester and the two amino substituents. The cyclohexyl group, with its own conformational flexibility (chair, boat, or twist-boat forms), would have its preferred conformation in the solid state determined.

A key aspect of the analysis would be the detailed characterization of intermolecular hydrogen bonds. The primary amino group (-NH2) and the secondary amino group (-NH-) are both hydrogen bond donors, while the carbonyl oxygen of the methyl ester and the nitrogen atoms themselves can act as hydrogen bond acceptors. These interactions are crucial in stabilizing the crystal lattice.

Illustrative Crystallographic Data for a Structurally Related Compound

To provide an example of the type of data obtained from such an analysis, the crystallographic information for a similar molecule, Methyl 4-amino-3-methylbenzoate , is presented below. It is important to note that this data is for a different compound and should be considered for illustrative purposes only.

Parameter Value
Crystal System Monoclinic
Space Group P2/c
a (Å) 7.5670 (15)
b (Å) 6.1080 (12)
c (Å) 18.127 (4)
β (°) ** 98.14 (3)
Volume (ų) **829.4 (3)
Z 4

In the crystal structure of Methyl 4-amino-3-methylbenzoate, intermolecular N—H···O hydrogen bonds link the molecules into chains. researchgate.netresearchgate.net A similar pattern of hydrogen bonding would be expected for this compound, likely involving the amino groups and the ester functionality.

Advanced Chromatographic Techniques (e.g., HPLC-DAD, LC-MS/MS) with Specialized Derivatization Strategies for Enhanced Analytical Resolution and Sensitivity

Chromatographic methods are essential for the separation, identification, and quantification of this compound in various matrices. High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly powerful techniques for this purpose.

HPLC-DAD Analysis

HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For a moderately polar compound like this compound, reversed-phase HPLC would be a suitable approach. A DAD detector would provide UV-Vis spectra for the eluting peaks, aiding in peak identification and purity assessment. The chromophoric nature of the substituted benzene ring would allow for sensitive detection.

LC-MS/MS Analysis

LC-MS/MS combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is ideal for trace-level quantification and structural confirmation. The molecule would first be ionized, likely using electrospray ionization (ESI), and the precursor ion corresponding to the protonated molecule [M+H]⁺ would be selected. In the collision cell of the mass spectrometer, this ion would be fragmented to produce characteristic product ions, which are then detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.

Derivatization Strategies for Enhanced Performance

For certain applications, derivatization of the amino groups can enhance analytical performance. researchgate.net Derivatization can improve chromatographic peak shape, increase detection sensitivity (especially for fluorescence or electrochemical detection), and enhance ionization efficiency in mass spectrometry. mdpi.com

Several derivatization reagents are commonly used for amino compounds:

Dansyl Chloride: Reacts with primary and secondary amines to produce highly fluorescent derivatives, enabling very low detection limits. nih.gov

Benzoyl Chloride: Can be used to derivatize amines, and the resulting benzoylated compounds can be readily analyzed by HPLC-UV. nih.gov

Diethyl ethoxymethylenemalonate (DEEMM): Reacts with amino compounds to form stable derivatives that show characteristic fragmentation patterns in MS/MS, allowing for targeted analysis in complex matrices. ut.ee

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): A popular reagent for the derivatization of amino acids and amines, producing stable and fluorescent derivatives suitable for UPLC-ESI-MS/MS analysis. mdpi.com

The choice of derivatization strategy would depend on the specific analytical goals, such as the required sensitivity and the nature of the sample matrix. For instance, in a complex biological sample, a derivatization step followed by LC-MS/MS analysis would provide the highest degree of confidence in the identification and quantification of this compound. nih.gov

Exploration of Non Biological and Material Science Applications

Potential as Ligands in Coordination Chemistry

The presence of nitrogen and oxygen atoms with lone pairs of electrons makes Methyl 3-amino-4-(cyclohexylamino)benzoate a promising ligand for forming coordination complexes with a variety of metal ions. The amino groups and the carbonyl oxygen of the ester group can act as donor sites, allowing the molecule to function as a bidentate or potentially polydentate ligand. nih.gov

The synthesis of metal complexes using aminobenzoate derivatives is a well-established field in coordination chemistry. ignited.inresearchgate.net Typically, these syntheses involve the reaction of the ligand with a metal salt in a suitable solvent, often with heating or refluxing to facilitate the complexation. nih.govmdpi.comnih.gov For this compound, the two amino groups and the ester group could coordinate with metal ions. The synthesis process would likely involve dissolving the ligand and a selected metal salt (e.g., chlorides or acetates of transition metals like Cu(II), Ni(II), Co(II), or Zn(II)) in a solvent such as ethanol (B145695) and refluxing the mixture. nih.govaip.org The resulting metal complex would precipitate upon cooling or concentration of the solvent. ignited.in

The coordination mode can be influenced by several factors, including the nature of the metal ion, the reaction conditions, and the stoichiometry of the reactants. mdpi.com Schiff base complexes, formed by the condensation of an amine with an aldehyde or ketone, are a related class of compounds where the imine nitrogen and another donor atom from the parent amine or aldehyde coordinate to a metal center. researchgate.netmdpi.comaip.org Given the presence of a primary amine, this compound could first be converted into a more complex Schiff base ligand before chelation, expanding the variety of potential metal-ligand structures.

Table 1: Synthesis Methods for Metal Complexes with Related Aminobenzoate Ligands

Ligand Type Metal Ions Synthesis Method Proposed Geometry Reference
Salicylidene-m-aminobenzoic acid Cu(II), Pb(II), Zn(II), Mn(II), Cd(II), Ni(II), Fe(III) Refluxing Schiff base ligand with metal chlorides in ethanol. General formula ML2 or [ML2(X)(H2O)]. aip.org
2-((2-hydroxybenzylidene) amino)benzoic acid Ni(II) Mixing hot ethanolic solutions of ligand and metal salt, followed by reflux. Non-ionic complex. ignited.in
Salicylaldehyde-3-aminobenzoic acid Fe(II), Ni(II) Condensation reaction followed by complexation with metal salts. Not specified. researchgate.net

Metal complexes derived from ligands similar to aminobenzoates, particularly Schiff base complexes, have been noted for their potential catalytic applications. researchgate.net The coordination of the ligand to a metal center can create a catalytically active site for various organic reactions. The specific properties of the ligand, such as the electronic effects of its substituents and its steric bulk, can tune the catalytic activity and selectivity of the metal complex.

While direct catalytic studies on this compound complexes are not available, related organometallic compounds and Schiff base complexes have shown promise in fields like organometallic chemistry and homogeneous catalysis. researchgate.net The investigation into the catalytic properties of its metal assemblies would be a logical next step following their synthesis, exploring their efficacy in reactions such as oxidation, reduction, or carbon-carbon bond formation.

Monomeric Precursors for Polymer Synthesis

The bifunctional nature of this compound, possessing two amine groups and an ester, makes it a suitable monomer for step-growth polymerization. It can react with other monomers to be incorporated into polymer chains, creating functional materials.

Aminobenzoic acids and their derivatives are known precursors for synthesizing aromatic polyamides. researchgate.netgoogle.com For instance, poly(p-aminobenzoic acid) is a high-molecular-weight, thermally resistant aromatic polyamide. google.com The polymerization of such monomers often requires specific conditions to avoid side reactions like decarboxylation. google.com

This compound could theoretically be polymerized through several routes. For example, it could react with a diacyl chloride via polycondensation to form a polyamide. The two amine groups offer possibilities for cross-linking or for creating a linear polymer if one amine is selectively protected or less reactive. The presence of the ester group also allows for polyester (B1180765) or poly(amide-ester) synthesis.

The incorporation of aminobenzoic acid derivatives into copolymers has been shown to modify the properties of the resulting polymer. researchgate.net For example, copolymerizing o-aminobenzoic acid with aniline (B41778) produces a precursor that can be converted to polyaniline by heat treatment. researchgate.net Similarly, this compound could be used as a comonomer with monomers like aniline or other aminobenzoic acids to create copolymers with tailored properties. researchgate.net However, the steric hindrance from the cyclohexyl group and the relatively rigid aromatic backbone might affect the efficiency of its incorporation into polymer chains. acs.org

The synthesis of functional polymers, where specific chemical groups are deliberately incorporated to achieve desired properties, is a major goal in material science. researchgate.netnih.gov Using monomers with specific functionalities allows for the creation of polymers with tunable characteristics. researchgate.netbeilstein-journals.org

The distinct features of this compound—the bulky, non-polar cyclohexyl group, the polar amino groups, and the ester functionality—could be leveraged to create functional polymers with tunable properties.

Solubility and Processing: The cyclohexyl group could enhance the solubility of the resulting polymer in organic solvents, improving its processability compared to rigid aromatic polyamides.

Thermal Stability: The aromatic backbone would contribute to high thermal stability, a desirable property for advanced materials. google.com

Post-Polymerization Modification: The primary and secondary amine groups, if not both involved in the polymerization, could serve as sites for post-polymerization modification, allowing for the grafting of other molecules or for cross-linking to form hydrogels or thermosets. researchgate.net

Responsive Materials: The amine groups could impart pH-responsiveness to the polymer, making it suitable for applications in smart materials. wisc.edu

By copolymerizing this monomer with other monomers, such as lactides or acrylates, a wide range of functional polymers with tailored mechanical, thermal, and chemical properties could be developed. nih.govcmu.edu

Table 2: Potential Polymer Properties Tuned by Monomer Structure

Monomer Feature Potential Influence on Polymer Properties Relevant Principle Reference
Aromatic Ring High thermal stability, rigidity. Aromatic polyamides exhibit high-temperature resistance. google.com
Cyclohexyl Group Increased solubility in organic solvents, altered mechanical properties. Bulky side groups can disrupt chain packing and improve solubility. N/A
Amino Groups pH-responsiveness, sites for cross-linking or functionalization. Amino groups are basic and can be protonated or used in subsequent reactions. beilstein-journals.orgwisc.edu

Advanced Materials and Sensors (Theoretical and Exploratory)

The development of advanced materials for applications in sensing and biomedicine is a rapidly growing field. rsc.org Functional polymers are at the heart of many of these innovations, serving as matrices for sensors, drug delivery systems, and more. nih.gov

Theoretically, this compound could serve as a building block for such advanced materials.

Chemosensors: Polymers incorporating this monomer could be designed as chemosensors. The amine groups could act as binding sites for specific metal ions or organic analytes. Binding events could be detected through changes in the polymer's optical or electronic properties, especially if the monomer is incorporated into a conjugated polymer backbone. researchgate.net

Conductive Polymers: While aminobenzoic acids themselves form polymers with limited conductivity, they can be copolymerized with monomers like aniline to create conductive materials. researchgate.net The functional groups on the this compound monomer could be used to modulate the properties of these conductive polymers, for instance, by providing sites for attaching receptors for sensor applications.

Membranes and Films: The potential to form robust, thermally stable polymers makes this monomer a candidate for creating specialized membranes or films. The functional groups could be used to control the permeability and selectivity of these materials.

These applications remain exploratory and would require significant research to overcome challenges in synthesis and to characterize the properties of the resulting materials. However, the unique combination of functional groups within the this compound structure provides a rich platform for the future design of novel functional materials.

An Exploration of this compound in Material Science

This article delves into the non-biological and material science applications of the chemical compound this compound. The content is structured to explore its potential in optoelectronics, chemo-sensing, and corrosion inhibition, based on the inherent properties of its molecular structure and comparisons with analogous compounds.

The unique structure of this compound, featuring a benzene (B151609) ring substituted with two amino groups and a methyl ester, suggests potential for a variety of material science applications. The presence of both electron-donating amino groups and an electron-withdrawing carbonyl group creates an intramolecular charge-transfer (ICT) characteristic, which is a key feature for many functional materials.

The electronic configuration of this compound makes it a candidate for applications in optoelectronics, a field concerned with the interaction of light and electronic materials.

Fluorescence: Compounds with a methyl 3-aminobenzoate (B8586502) core are known to be fluorescent. rsc.org The photodynamics of such molecules, including their fluorescence quantum yields and emission spectra, are often sensitive to the polarity of their environment. rsc.org For this compound, the presence of two electron-donating groups (the primary amine at position 3 and the secondary cyclohexylamino group at position 4) in conjunction with the electron-withdrawing methyl ester group establishes a "push-pull" system. This configuration can facilitate intramolecular charge transfer upon photoexcitation, a common origin of fluorescence. The fluorescence behavior of related aminonaphthalimide compounds is strongly dependent on solvent polarity, exhibiting large Stokes shifts and changing emission colors from blue in nonpolar solvents to yellow or orange in polar solvents. rsc.org It is conceivable that this compound would exhibit similar solvatochromic fluorescence.

Non-linear Optics (NLO): Non-linear optical phenomena, such as second-harmonic generation (SHG), occur when materials interact with high-intensity light, like that from lasers, to produce new frequencies. wikipedia.org A fundamental requirement for a material to exhibit SHG in the bulk is that it must crystallize in a non-centrosymmetric space group. nih.govnih.govresearchgate.net Organic molecules featuring donor-π-acceptor (D-π-A) frameworks are promising candidates for NLO materials. nih.govrsc.org The structure of this compound, with its amino donors and carbonyl acceptor connected by a π-conjugated benzene ring, fits this D-π-A motif. Therefore, if this compound can be crystallized in a non-centrosymmetric fashion, it could function as an SHG-active material, potentially for applications like frequency doubling in lasers. wikipedia.org The efficiency of SHG in such materials can be comparable to or even exceed that of standard inorganic materials like potassium dihydrogen phosphate (B84403) (KDP). researchgate.net

Table 1: Potential Optoelectronic Properties of this compound

PropertyPotential CharacteristicUnderlying Structural Feature
Fluorescence Emission in the visible spectrum; solvent-dependent (solvatochromism).Intramolecular charge transfer (ICT) character from amino (donor) and ester (acceptor) groups. rsc.org
Non-linear Optics Potential for Second-Harmonic Generation (SHG).Donor-π-Acceptor molecular structure. nih.govrsc.org Activity is contingent on crystallization in a non-centrosymmetric space group. wikipedia.orgnih.gov

The functional groups on the this compound molecule provide active sites that could be exploited in the design of fluorescent chemosensors.

Conceptual Design: A fluorescent chemosensor consists of a fluorophore (the light-emitting unit) and a receptor (the analyte-binding unit). In this case, the aminobenzoate core of the molecule can act as the fluorophore. The two amino groups—the primary amine at the C-3 position and the secondary amine at the C-4 position—are rich in electrons and can serve as receptor sites for various analytes. These sites could potentially bind with metal cations or act as proton acceptors/donors, making the molecule sensitive to changes in pH. researchgate.netnanochemres.orgmdpi.com

The general design principle involves the analyte interacting with the receptor sites, which in turn modulates the photophysical properties of the fluorophore. researchgate.netrsc.org For instance, the binding of a metal ion to the amino groups would alter the internal charge transfer (ICT) characteristics of the molecule. nih.gov This change in the electronic environment can lead to a distinct change in the fluorescence output, such as an increase in intensity ("turn-on" sensing) or a decrease ("turn-off" sensing), providing a detectable signal for the presence of the analyte. The design of chemosensors based on aminobenzoic acid has been demonstrated for detecting trace amounts of water and metal ions like Cu²⁺. researchgate.netrsc.org

Table 2: Conceptual Design of a Chemosensor Based on this compound

Sensor ComponentCorresponding Molecular PartFunction
Fluorophore The aminobenzoate aromatic system.Emits light upon excitation.
Receptor Primary (C3) and secondary (C4) amino groups.Provides binding sites for specific analytes. nanochemres.orgmdpi.com
Potential Analytes Metal ions (e.g., Cu²⁺, Zn²⁺), protons (H⁺).The species to be detected.
Signaling Mechanism Modulation of Intramolecular Charge Transfer (ICT) or Photoinduced Electron Transfer (PET) upon analyte binding, resulting in a change in fluorescence intensity or wavelength. nih.govTransduction of the binding event into an optical signal.

Organic molecules containing heteroatoms and π-electrons are often effective corrosion inhibitors for metals. The structural elements of this compound make it a plausible candidate for this application.

Mechanism of Inhibition: Corrosion inhibitors function by adsorbing onto a metal surface to form a protective film, which isolates the metal from the corrosive environment. youtube.com The effectiveness of an organic inhibitor is closely related to its ability to adsorb strongly onto the metal. This adsorption can occur through several interaction modes: electrostatic attraction between charged molecules and the charged metal surface, interaction between the lone pair electrons of heteroatoms and the vacant d-orbitals of the metal, and interaction between the π-electrons of an aromatic ring and the metal surface. researchgate.net

This compound possesses multiple features conducive to strong adsorption. The nitrogen atoms in both the primary and secondary amino groups have lone pairs of electrons that can coordinate with metal atoms. The benzene ring provides a source of π-electrons that can also participate in the adsorption process. Furthermore, the bulky cyclohexyl group could contribute to a greater surface coverage by the inhibitor molecule, enhancing the protective barrier's effectiveness. The general class of amino acids and their derivatives are recognized as effective and environmentally friendly ("green") corrosion inhibitors. researchgate.netresearchgate.net

Table 3: Molecular Features of this compound Relevant to Corrosion Inhibition

FeatureRole in Corrosion Inhibition
Primary and Secondary Amino Groups The lone pair electrons on the nitrogen atoms can coordinate with the vacant d-orbitals of the metal, forming a strong bond to the surface. researchgate.net
Benzene Ring The π-electrons of the aromatic ring can interact with the metal surface, contributing to the adsorption process.
Carbonyl Group The oxygen atom also possesses lone pair electrons that can serve as an additional site for adsorption.
Alkyl Groups (Methyl, Cyclohexyl) The bulky cyclohexyl substituent can increase the surface area covered by each molecule, potentially leading to a more compact and effective protective film.

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing drug discovery and chemical synthesis. youtube.com For Methyl 3-amino-4-(cyclohexylamino)benzoate, which is closely related to the potent ferroptosis inhibitor Ferrostatin-1, these computational tools offer a pathway to accelerate research and uncover new therapeutic potential. nih.gov

Predict Novel Targets: Machine learning models can be trained to screen the compound against a wide array of biological targets, potentially identifying new mechanisms of action or therapeutic applications beyond ferroptosis inhibition. youtube.com

Optimize Molecular Properties: AI can guide the design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. For instance, computational models, including molecular dynamics simulations, can predict how structural modifications to the cyclohexyl or benzoate (B1203000) moieties would affect binding affinity to a target protein, a strategy successfully used in designing other enzyme inhibitors. nih.gov

Accelerate Synthesis Planning: AI tools can devise the most efficient synthetic routes, reducing the time and resources spent on laboratory work and prioritizing the synthesis of compounds with the highest probability of success. youtube.com

AI/ML Application AreaPotential Impact on this compound Research
Generative Models Design of novel analogs with enhanced anti-ferroptotic activity or entirely new functions.
Predictive Analytics Forecasting of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties to reduce late-stage failures.
High-Throughput Screening Analysis Rapidly interpret data from large-scale screening assays to identify promising hits and guide the next design-make-test-analyze cycle. youtube.com

This computational-first approach allows scientists to move faster and more efficiently, focusing lab resources on synthesizing and testing only the most promising molecules computationally prioritized. youtube.com

Cross-Disciplinary Research Opportunities with Advanced Materials and Bio-Inspired Design

The unique chemical structure of this compound lends itself to exciting cross-disciplinary applications, particularly in materials science and bio-inspired chemistry.

Advanced Materials: The antioxidant properties of the core structure, known to inhibit lipid peroxidation, could be harnessed in materials science. nih.gov

Functional Polymers: The molecule could be incorporated as a monomer or an additive into polymers to create materials with enhanced resistance to oxidative degradation. This could be valuable for increasing the lifespan of plastics, coatings, and electronic components.

Biosensors: The specific binding properties could be exploited to develop sensitive and selective biosensors. By immobilizing the molecule or its derivatives on a transducer surface, it could be used to detect specific biomarkers related to oxidative stress or ferroptosis.

Bio-Inspired Design: Nature often provides the blueprint for highly effective molecules. The structure of this compound can serve as a scaffold for bio-inspired design. nih.gov

Scaffold for New Therapeutics: Taking inspiration from its ability to inhibit ferroptosis, chemists can design new libraries of compounds that mimic its core structure but are modified to target other enzymes or cellular pathways. This approach uses a known bioactive molecule as a starting point for discovering new drugs for different diseases. nih.gov

Deuterated Analogs: A bio-inspired strategy involves the selective replacement of hydrogen atoms with deuterium (B1214612) to alter a molecule's metabolic profile. Creating a deuterated version of this compound could lead to a drug with improved stability and a longer half-life in the body, a technique used to enhance pharmaceuticals. nih.gov

By bridging the gap between chemistry, materials science, and biology, the potential applications of this compound and its derivatives can be expanded far beyond their initial discovery.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-amino-4-(cyclohexylamino)benzoate in laboratory settings?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution using a benzoic acid derivative. For example, ethyl 4-chloro-3-nitrobenzoate can react with cyclohexylamine in tetrahydrofuran (THF) with triethylamine as a base, followed by reduction of the nitro group to an amine and esterification . A generalized procedure includes:
  • Step 1 : Substitution of a halogen (e.g., Cl) with cyclohexylamine under reflux.
  • Step 2 : Reduction of nitro to amino groups using catalytic hydrogenation or chemical reductants.
  • Step 3 : Methyl esterification via reaction with methanol in the presence of a catalyst (e.g., SOCl₂) .

Table 1 : Key Reaction Conditions

StepReagents/ConditionsYieldReference
SubstitutionTHF, cyclohexylamine, triethylamine, 24h, RT75–85%
EsterificationSOCl₂/MeOH, 25°C, 12h~75%

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural validation requires multi-technique analysis:
  • NMR Spectroscopy : Compare ¹H and ¹³C NMR peaks to literature data (e.g., aromatic protons at δ 6.5–7.5 ppm, ester carbonyl at ~168 ppm) .
  • X-ray Crystallography : Use programs like SHELXL for single-crystal refinement to resolve bond lengths and angles .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 248.32 for C₁₃H₁₇N₂O₂) .
  • Elemental Analysis : Verify C, H, N percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. What strategies can mitigate low yields in the nucleophilic substitution step during synthesis?

  • Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Optimization strategies include:
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity .
  • Excess Amine : Use 2–3 equivalents of cyclohexylamine to drive the reaction .
  • Temperature Control : Moderate heating (40–60°C) accelerates substitution without degrading sensitive groups .
  • Catalysis : Add KI or phase-transfer catalysts to improve reaction kinetics (rate constant k ≈ 2.3 × 10⁻³ L·mol⁻¹·s⁻¹ for similar esters) .

Q. How does the cyclohexylamino group influence the compound’s biological activity, particularly in ferroptosis induction?

  • Methodological Answer : The cyclohexylamino group enhances lipophilicity, promoting membrane permeability and interaction with ferroptosis regulators (e.g., GPX4 inhibition). Comparative studies with analogs (e.g., butylamino or methoxy derivatives) show:
  • Increased Potency : Cyclohexylamino derivatives exhibit EC₅₀ values 3–5× lower than linear alkyl analogs in ferroptosis assays .
  • Mechanistic Insight : Molecular docking suggests the cyclohexyl group binds hydrophobic pockets in target proteins, stabilizing inhibitor-enzyme complexes .

Data Contradiction & Validation

Q. How should discrepancies in NMR data between synthesized batches be addressed?

  • Methodological Answer : Contradictory NMR signals may arise from:
  • Tautomerism : Amino and ester groups can form resonance structures, shifting peaks. Use deuterated DMSO to stabilize tautomers .
  • Impurities : Conduct HPLC-MS to detect byproducts (e.g., unreacted nitro precursors) .
  • Crystallographic Validation : Resolve ambiguity via X-ray diffraction. SHELX refinement can distinguish between structural isomers .

Safety & Handling

Q. What precautions are necessary when handling this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of fine powders .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.